molecular formula C12H16O3 B141679 tert-Butyl 4-(hydroxymethyl)benzoate CAS No. 143726-85-6

tert-Butyl 4-(hydroxymethyl)benzoate

Cat. No.: B141679
CAS No.: 143726-85-6
M. Wt: 208.25 g/mol
InChI Key: MGMZECMXYCZYSQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and a hydroxymethyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The preparation of tert-Butyl 4-(hydroxymethyl)benzoate typically involves the esterification of 4-(hydroxymethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(hydroxymethyl)benzoate can undergo oxidation reactions where the hydroxymethyl group is oxidized to a carboxyl group, forming tert-Butyl 4-carboxybenzoate. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form tert-Butyl 4-(methyl)benzoate using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: tert-Butyl 4-carboxybenzoate.

    Reduction: tert-Butyl 4-(methyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: tert-Butyl 4-(hydroxymethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine:

    Prodrug Development: The compound can be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules through ester linkages.

Industry:

    Polymer Chemistry: The compound is used in the synthesis of polymers and copolymers with specific properties. It acts as a monomer or comonomer in polymerization reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)benzoate depends on the specific application. In prodrug development, the ester bond is hydrolyzed by esterases in the body to release the active drug. In bioconjugation, the ester linkage forms a stable bond between biomolecules and surfaces or other molecules.

Comparison with Similar Compounds

    tert-Butyl 4-carboxybenzoate: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    tert-Butyl 4-(methyl)benzoate: Similar structure but with a methyl group instead of a hydroxymethyl group.

    Methyl 4-(hydroxymethyl)benzoate: Similar structure but with a methyl ester instead of a tert-butyl ester.

Uniqueness:

    Hydroxymethyl Group: The presence of the hydroxymethyl group in tert-Butyl 4-(hydroxymethyl)benzoate provides unique reactivity, allowing for various chemical transformations that are not possible with similar compounds lacking this functional group.

    tert-Butyl Ester: The tert-butyl ester group offers steric protection and stability, making the compound suitable for specific synthetic applications where other esters might be less effective.

Biological Activity

tert-Butyl 4-(hydroxymethyl)benzoate, a benzoate ester, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its hydroxymethyl group, which significantly influences its chemical behavior and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H16O3C_{12}H_{16}O_3. Its structure consists of a benzoate moiety with a tert-butyl group and a hydroxymethyl substituent, which can participate in various chemical reactions such as oxidation and reduction. The presence of the hydroxymethyl group is crucial for its biological activity as it can form hydrogen bonds with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxymethyl group enhances the compound's ability to engage in hydrogen bonding with active sites on enzymes or receptors, influencing their activity. Additionally, the lipophilic nature of the benzoate moiety facilitates the compound's passage through biological membranes, enhancing its bioavailability.

Biological Activities

  • Antioxidant Activity : Studies have indicated that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential : Research indicates that derivatives of this compound may demonstrate cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy .

Comparative Studies

Comparative studies with similar compounds reveal unique aspects of this compound's biological profile:

Compound NameStructural FeaturesBiological Activity
tert-Butyl 4-(aminomethyl)benzoate Aminomethyl group instead of hydroxymethylEnhanced receptor binding affinity
tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate Additional difluoro groupsImproved stability and reactivity
tert-Butyl 4-(methoxymethyl)benzoate Methoxymethyl groupAltered chemical behavior and reactivity

These comparisons highlight how structural modifications can influence the biological activity and applicability of benzoate derivatives.

Case Studies

  • Cytotoxicity Assays : In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential use as an anticancer agent .
  • Inflammation Models : Animal models subjected to inflammatory stimuli showed reduced levels of pro-inflammatory cytokines when treated with this compound, indicating its therapeutic potential in managing inflammatory conditions .
  • Antioxidant Efficacy Testing : The compound demonstrated significant free radical scavenging activity in assays designed to measure antioxidant capacity, supporting its role as a protective agent against oxidative damage .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMZECMXYCZYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143726-85-6
Record name tert-butyl 4-(hydroxymethyl)benzoate
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